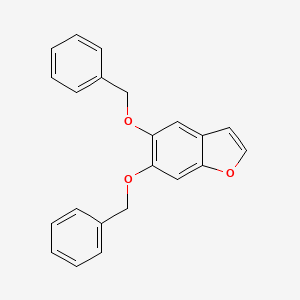

![molecular formula C19H28N4O3 B5551000 3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)

3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on related imidazo[1,2-a]pyridine derivatives, including synthesis methodologies and transformations, offers insights into the synthetic routes that might be applicable for the target compound. For instance, transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into imidazo[1,2-a]pyridines and related compounds have been described, indicating the potential synthetic versatility of related structures (Kolar, Tislér, & Pizzioli, 1996).

Molecular Structure Analysis

Studies on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide a foundation for understanding the molecular geometry, electron distribution, and intermolecular interactions of similar compounds. For example, the analysis of two imidazo[1,2-a]pyridine derivatives highlighted the inclination of substituted phenyl rings to the mean planes of the imidazole rings, revealing insights into their spatial arrangement and potential reactivity (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridine derivatives has been explored through various reactions, including nucleophilic additions and cycloadditions, leading to a diverse range of functionalized compounds. These studies illustrate the compound's versatility in participating in chemical reactions that could be harnessed for further functionalization (Khalafy, Setamdideh, & Dilmaghani, 2002).

Scientific Research Applications

Synthetic Transformations and Chemical Properties

The research conducted by Kolar et al. (1996) on transformations of the pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a,10c-diazaaceanthrylenes highlights the versatility of imidazo[4,5-b]pyridine derivatives in synthetic chemistry. This work suggests potential pathways for modifying the core structure of compounds similar to "3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine" for various applications (Kolar, Tislér, & Pizzioli, 1996).

Potential Biological Activities

Research into similar compounds reveals their potential biological activities. For example, a study on novel selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy indicates that derivatives of imidazo[1,2-a]pyridines, through modification at certain positions, can exhibit promising activity against cancer cells. This suggests that structural analogs, such as "3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine," could be explored for similar biological applications (Almeida et al., 2018).

Analytical and Material Science Applications

The synthesis and characterization of dimethyl derivatives of imidazolinone herbicides, including imidazo[4,5-b]pyridine derivatives, illustrate the compound's relevance in developing analytical methods for environmental monitoring and agricultural research. Such studies indicate the utility of imidazo[4,5-b]pyridine derivatives in creating efficient gas chromatographic methods for trace level analysis, hinting at the possible analytical applications of "3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine" in environmental science and agriculture (Anisuzzaman et al., 2000).

properties

IUPAC Name |

4-[3-(1-methoxypropan-2-yl)imidazo[4,5-b]pyridin-2-yl]-1-(1,4-oxazepan-4-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O3/c1-15(14-25-2)23-17(21-16-6-4-9-20-19(16)23)7-3-8-18(24)22-10-5-12-26-13-11-22/h4,6,9,15H,3,5,7-8,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURSEUNHJACYRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N1C(=NC2=C1N=CC=C2)CCCC(=O)N3CCCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5550928.png)

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-3,5-dinitrobenzohydrazide](/img/structure/B5550949.png)

![N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5550950.png)

![4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5550966.png)

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

![dimethyl 5-[(phenylacetyl)amino]isophthalate](/img/structure/B5550985.png)

![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B5550992.png)

![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)

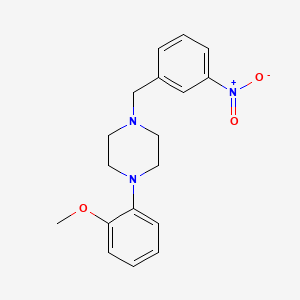

![2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5551001.png)

![N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5551012.png)